molecular formula C48H40O4P2 B14265815 Phosphine, [1,1'-binaphthalene]-2,2'-diylbis[bis(4-methoxyphenyl)- CAS No. 157247-92-2

Phosphine, [1,1'-binaphthalene]-2,2'-diylbis[bis(4-methoxyphenyl)-

Cat. No.: B14265815
CAS No.: 157247-92-2
M. Wt: 742.8 g/mol
InChI Key: VEYRFPIBBZGJTR-UHFFFAOYSA-N
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Description

Phosphine, [1,1’-binaphthalene]-2,2’-diylbis[bis(4-methoxyphenyl)- is a complex organophosphorus compound It is characterized by its unique structure, which includes a binaphthalene backbone and two bis(4-methoxyphenyl) groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphine, [1,1’-binaphthalene]-2,2’-diylbis[bis(4-methoxyphenyl)- typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach is widely used due to its versatility and efficiency. The reaction conditions often include an inert atmosphere and controlled temperatures to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters are crucial to achieving high yields and purity. The scalability of the Grignard reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Phosphine, [1,1’-binaphthalene]-2,2’-diylbis[bis(4-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the formation of phosphine oxides.

    Reduction: Reduction reactions can convert phosphine oxides back to phosphines.

    Substitution: This compound can participate in substitution reactions where one of the phenyl groups is replaced by another substituent.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines. These products have various applications in catalysis and material science.

Scientific Research Applications

Phosphine, [1,1’-binaphthalene]-2,2’-diylbis[bis(4-methoxyphenyl)- has several scientific research applications:

Mechanism of Action

The mechanism by which phosphine, [1,1’-binaphthalene]-2,2’-diylbis[bis(4-methoxyphenyl)- exerts its effects involves its ability to coordinate with metal centers. This coordination facilitates various catalytic processes, including hydrogenation and cross-coupling reactions. The molecular targets include transition metals like palladium and rhodium, which are commonly used in catalytic cycles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphine, [1,1’-binaphthalene]-2,2’-diylbis[bis(4-methoxyphenyl)- is unique due to its binaphthalene backbone, which imparts specific steric and electronic properties. These properties enhance its effectiveness as a ligand in asymmetric synthesis and other catalytic processes .

Properties

CAS No.

157247-92-2

Molecular Formula

C48H40O4P2

Molecular Weight

742.8 g/mol

IUPAC Name

[1-[2-bis(4-methoxyphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methoxyphenyl)phosphane

InChI

InChI=1S/C48H40O4P2/c1-49-35-15-23-39(24-16-35)53(40-25-17-36(50-2)18-26-40)45-31-13-33-9-5-7-11-43(33)47(45)48-44-12-8-6-10-34(44)14-32-46(48)54(41-27-19-37(51-3)20-28-41)42-29-21-38(52-4)22-30-42/h5-32H,1-4H3

InChI Key

VEYRFPIBBZGJTR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC

Origin of Product

United States

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